![molecular formula C30H32Cl2N4O5 B1335929 N,N'-双[2-(氯乙酰氨基)乙基]-N,N'-二甲基罗丹明 CAS No. 1022050-89-0](/img/structure/B1335929.png)
N,N'-双[2-(氯乙酰氨基)乙基]-N,N'-二甲基罗丹明
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-Bis[2-(chloroacetamido)ethyl]-N,N’-dimethylrhodamine is a synthetic organic compound known for its unique chemical properties and applications. It is a derivative of rhodamine, a family of dyes known for their fluorescence. This compound is characterized by the presence of chloroacetamido groups, which enhance its reactivity and potential for various applications in scientific research and industry .
科学研究应用
N,N’-Bis[2-(chloroacetamido)ethyl]-N,N’-dimethylrhodamine has a wide range of applications in scientific research, including:
Fluorescent Labeling: Due to its strong fluorescence, it is used as a fluorescent label in biological assays and imaging studies.
Molecular Probes: It serves as a molecular probe for detecting specific biomolecules in cells and tissues.
Drug Delivery: The compound is explored for use in drug delivery systems due to its ability to conjugate with various biomolecules.
Chemical Sensors: It is used in the development of chemical sensors for detecting environmental pollutants and toxins.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis[2-(chloroacetamido)ethyl]-N,N’-dimethylrhodamine typically involves the reaction of rhodamine derivatives with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Starting Materials: Rhodamine derivative, chloroacetyl chloride, triethylamine.
Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane at a temperature range of 0-5°C.
Procedure: The rhodamine derivative is dissolved in the solvent, and chloroacetyl chloride is added dropwise with continuous stirring. Triethylamine is then added to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of N,N’-Bis[2-(chloroacetamido)ethyl]-N,N’-dimethylrhodamine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions
N,N’-Bis[2-(chloroacetamido)ethyl]-N,N’-dimethylrhodamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroacetamido groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Hydrolysis: The chloroacetamido groups can be hydrolyzed under acidic or basic conditions to form the corresponding amides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines (e.g., ethylamine) and thiols (e.g., mercaptoethanol). The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) at room temperature.
Major Products Formed
Nucleophilic Substitution: The major products are substituted rhodamine derivatives with the nucleophile replacing the chloroacetamido group.
Hydrolysis: The major products are the corresponding amides formed from the hydrolysis of the chloroacetamido groups.
作用机制
The mechanism of action of N,N’-Bis[2-(chloroacetamido)ethyl]-N,N’-dimethylrhodamine involves its interaction with specific molecular targets. The chloroacetamido groups allow it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This covalent binding can alter the function of the target molecules, making it useful for studying protein interactions and cellular processes .
相似化合物的比较
Similar Compounds
Rhodamine B: A commonly used fluorescent dye with similar structural features but lacking the chloroacetamido groups.
Rhodamine 6G: Another rhodamine derivative used in fluorescence microscopy and laser applications.
Tetramethylrhodamine: A rhodamine derivative with four methyl groups, used in various fluorescence-based assays.
Uniqueness
N,N’-Bis[2-(chloroacetamido)ethyl]-N,N’-dimethylrhodamine is unique due to the presence of chloroacetamido groups, which enhance its reactivity and allow for covalent binding to biomolecules. This makes it particularly useful for applications requiring stable and specific labeling of proteins and other targets .
属性
IUPAC Name |
2-chloro-N-[2-[[6'-[2-[(2-chloroacetyl)amino]ethyl-methylamino]-3-oxospiro[2-benzofuran-1,9'-4a,9a-dihydroxanthene]-3'-yl]-methylamino]ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32Cl2N4O5/c1-35(13-11-33-27(37)17-31)19-7-9-23-25(15-19)40-26-16-20(36(2)14-12-34-28(38)18-32)8-10-24(26)30(23)22-6-4-3-5-21(22)29(39)41-30/h3-10,15-16,23,25H,11-14,17-18H2,1-2H3,(H,33,37)(H,34,38) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFLJUXJLIDVVLM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCNC(=O)CCl)C1=CC2C(C=C1)C3(C4=C(O2)C=C(C=C4)N(C)CCNC(=O)CCl)C5=CC=CC=C5C(=O)O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32Cl2N4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40392815 |
Source


|
| Record name | N,N'-{(3-Oxo-4a',9a'-dihydro-3H-spiro[2-benzofuran-1,9'-xanthene]-3',6'-diyl)bis[(methylazanediyl)ethane-2,1-diyl]}bis(2-chloroacetamide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40392815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
599.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1022050-89-0 |
Source


|
| Record name | N,N'-{(3-Oxo-4a',9a'-dihydro-3H-spiro[2-benzofuran-1,9'-xanthene]-3',6'-diyl)bis[(methylazanediyl)ethane-2,1-diyl]}bis(2-chloroacetamide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40392815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
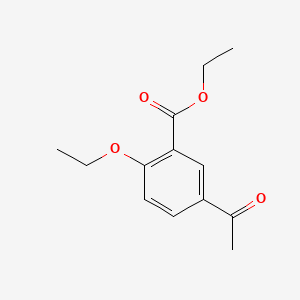

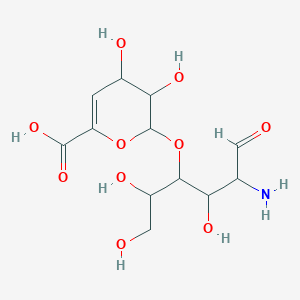
![5-[(3-hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B1335857.png)

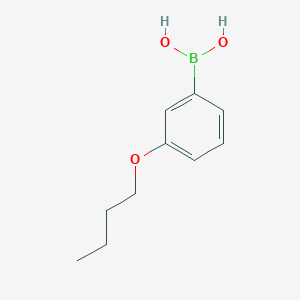
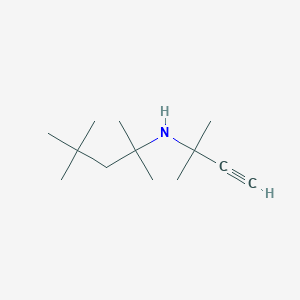



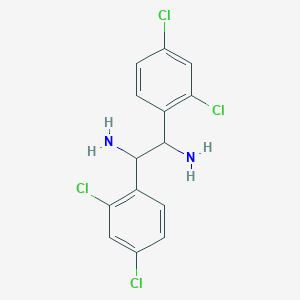
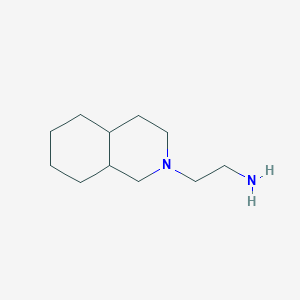

![2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]propanoic acid](/img/structure/B1335894.png)
